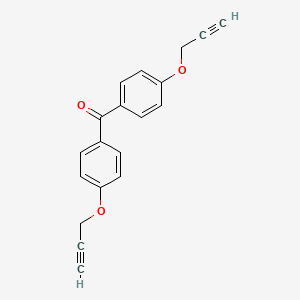

![molecular formula C8H7BrFN3 B2505056 1-[(1S)-1-叠氮乙基]-4-溴-2-氟苯 CAS No. 1604293-06-2](/img/structure/B2505056.png)

1-[(1S)-1-叠氮乙基]-4-溴-2-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" is a multifunctional aromatic molecule that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some properties and reactions of the compound . The papers discuss the properties and synthesis of compounds with similar substituents, such as azido, bromo, and fluoro groups on a benzene ring, which can be useful in understanding the behavior of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" .

Synthesis Analysis

The synthesis of compounds similar to "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" involves selective functionalization of the benzene ring. For instance, the triazidation of trifluorobenzenes is discussed, where selective defluorination and subsequent azidation occur to introduce azido groups . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis, considering the azidoethyl group would require a different approach, likely involving the protection of the azido group during the bromination and fluorination steps.

Molecular Structure Analysis

The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the ring. The papers discuss the crystal structures and molecular geometries of similar compounds, determined by X-ray diffraction and optimized using DFT calculations . These studies reveal how the presence of different substituents like fluorine, bromine, and azido groups can affect the planarity and overall geometry of the benzene ring. For "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene," one can expect that the steric and electronic effects of the substituents will influence its molecular structure, potentially leading to non-planarity and conformational isomerism.

Chemical Reactions Analysis

The reactivity of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" can be inferred from the reactivity of similar compounds. Azido groups are known for their participation in click chemistry reactions, such as the Huisgen cycloaddition, and can also be reduced to amines or transformed into nitrenes under photolysis or thermolysis . The presence of a bromo substituent suggests potential for further functionalization through nucleophilic aromatic substitution reactions. The fluorine atom, being an electron-withdrawing group, could affect the reactivity of the benzene ring by deactivating it towards electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene" would be influenced by its molecular structure. The presence of heavy atoms like bromine would increase the molecular weight and influence the boiling and melting points. The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, would be affected by the substituents, as seen in the studies of related compounds . The azido group could impart high energy and potentially explosive properties under certain conditions. The compound's solubility in organic solvents would likely be good, considering the presence of the azidoethyl group, which adds some polarity to the molecule.

科学研究应用

合成和化学转化

1-[(1S)-1-叠氮乙基]-4-溴-2-氟苯参与各种化学合成过程。例如,它用于合成具有潜在抑制钢铁酸性腐蚀活性的新型 1,2,3-三唑衍生物。这些三唑是使用一系列化合物合成的,包括 1-(叠氮甲基)-4-溴苯,这是一种密切相关的化合物 (Negrón-Silva 等,2013)。此外,1-溴-2-氟苯衍生物用于与各种亲核试剂的钯催化羰基化反应中,突出了其在创建杂环化合物方面的多功能性 (Chen 等,2014)。

在放射化学中的应用

该化合物在放射化学中发挥着重要作用。一项研究重点是制备无载体添加的 1-溴-4-[18F]氟苯,这是一种用于正电子发射断层扫描 (PET) 成像的 18F-芳基化反应的关键化合物 (Ermert 等,2004)。这证明了其在医学成像和诊断技术中的重要性。

光物理和电化学研究

还对相关化合物(如 1-溴-4-氟苯)的光物理性质进行了研究。其中一项研究涉及该化合物的紫外光解离,这对于了解其在高能光照条件下的行为至关重要 (顾等,2001)。电化学研究是另一个感兴趣的领域,研究重点是类似于 1-溴-4-氟苯的化合物的电化学氟化,这与开发新的氟化技术有关 (Horio 等,1996)。

属性

IUPAC Name |

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSOVFDCLTGTC-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)